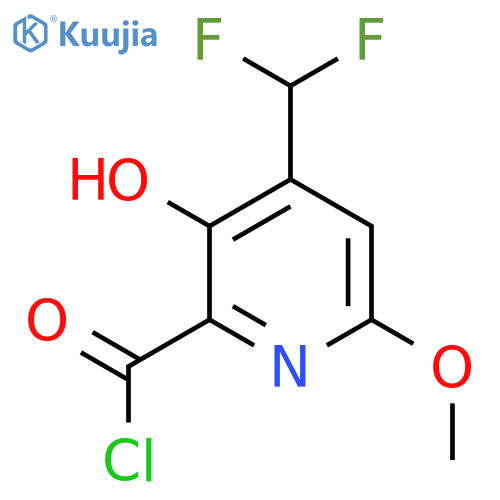Cas no 1807128-88-6 (4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)

4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride
-
- インチ: 1S/C8H6ClF2NO3/c1-15-4-2-3(8(10)11)6(13)5(12-4)7(9)14/h2,8,13H,1H3
- InChIKey: HCPYWNCOHAOVTE-UHFFFAOYSA-N
- SMILES: ClC(C1C(=C(C(F)F)C=C(N=1)OC)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- XLogP3: 2.8
- トポロジー分子極性表面積: 59.4
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029180-500mg |
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride |
1807128-88-6 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
| Alichem | A029029180-250mg |
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride |
1807128-88-6 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029029180-1g |
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride |
1807128-88-6 | 95% | 1g |
$2,750.25 | 2022-03-31 |
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chlorideに関する追加情報
Professional Introduction to 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride (CAS No. 1807128-88-6)
4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, with the CAS number 1807128-88-6, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a difluoromethyl group, a hydroxyl group, and a methoxy group on a pyridine core, make it an invaluable building block for developing novel therapeutic agents.
The difluoromethyl substituent is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This property has been extensively studied in the context of developing antiviral and anticancer agents. Recent research has demonstrated that compounds incorporating difluoromethyl groups often exhibit improved pharmacokinetic profiles, which is a critical factor in the success of new drug candidates.
The pyridine core of 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride also plays a pivotal role in its utility as a synthetic intermediate. Pyridine derivatives are ubiquitous in pharmaceuticals, often serving as key pharmacophores due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of both a hydroxyl and a methoxy group on the pyridine ring further enhances its reactivity, making it a versatile scaffold for medicinal chemists.
In recent years, there has been a surge in interest regarding the development of inhibitors targeting enzyme-catalyzed reactions. The carbonyl chloride functionality in this compound makes it particularly useful for constructing acylating agents, which are essential tools in organic synthesis. These acylating agents can be employed to introduce various acyl groups into biologically active molecules, thereby modulating their biological activity.
The synthesis of 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride involves multi-step organic transformations that highlight the compound's synthetic complexity. The process typically begins with the functionalization of a pyridine precursor, followed by the introduction of the difluoromethyl, hydroxyl, and methoxy groups. The final step involves the formation of the carbonyl chloride moiety, which is achieved through chlorination reactions.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that address these diseases more effectively. The structural features of 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride make it an ideal candidate for such applications.
Recent advances in computational chemistry have also contributed to the growing interest in this compound. High-throughput virtual screening methods allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity. The unique properties of 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride make it a promising candidate for such screens, as its structural features are likely to interact favorably with various biological targets.
The role of this compound extends beyond kinase inhibitors. It has also been explored as a precursor for developing antiviral agents. Viruses rely on host cellular machinery for replication, and targeting these processes can lead to effective antiviral therapies. The presence of multiple functional groups on the pyridine core allows for diverse chemical modifications, enabling researchers to design molecules with specific antiviral properties.
In conclusion, 4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride (CAS No. 1807128-88-6) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules targeting various diseases, particularly cancer and viral infections. The ongoing research into this compound underscores its importance in the development of next-generation therapeutic agents.
1807128-88-6 (4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride) Related Products
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)
- 2230253-82-2(PKI-166 (hydrochloride))
- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)
- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)
- 842140-39-0(2-Bromo-3-(4-ethylthio)phenyl-1-propene)
- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)
- 127943-85-5(3-hydroxycyclohex-1-ene-1-carboxylic acid)
- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)




